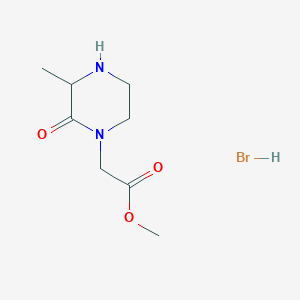

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide

描述

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide is a chemical compound with the molecular formula C8H14N2O3·HBr It is a piperazine derivative, characterized by the presence of a piperazine ring substituted with a methyl group and an oxo group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide typically involves the reaction of 3-methyl-2-oxo-1-piperazine with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to achieve the required purity levels.

化学反应分析

Types of Reactions

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of products depending on the nucleophile involved.

科学研究应用

Chemistry

- Building Block for Pharmaceuticals : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural properties allow it to participate in nucleophilic substitution reactions, making it versatile for creating more complex molecules.

Biology

- Antimicrobial and Anticancer Properties : Research indicates that Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines, warranting further exploration into its mechanisms of action .

Medicine

- Therapeutic Agent for Neurological Disorders : Ongoing investigations are focused on the compound's potential therapeutic effects on neurological disorders. Its ability to interact with specific receptors may lead to advancements in treatments for conditions such as anxiety and depression.

Industrial Applications

This compound is also utilized in various industrial processes:

- Development of New Materials : The compound is employed in creating new materials due to its chemical stability and reactivity.

- Chemical Reagent : It acts as a reagent in numerous chemical processes, enhancing reaction efficiency and product yield.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound involved testing its effects on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells, marking it as a promising candidate for further development .

Case Study 2: Antimicrobial Efficacy

Research examining the antimicrobial activity of this compound revealed significant effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, demonstrating its potential application in developing new antibiotics amid rising antibiotic resistance.

作用机制

The mechanism of action of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide can be compared with other piperazine derivatives, such as:

Methyl 2-(2-methyl-3-oxo-2-piperazinyl)acetate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.

3-Methyl-2-oxo-1-piperazinecarboxylic acid: Another piperazine derivative with distinct chemical properties and applications.

生物活性

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide is a piperazine derivative with the molecular formula C8H14N2O3·HBr. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- IUPAC Name : Methyl 2-(3-methyl-2-oxopiperazin-1-yl)acetate; hydrobromide

- Molecular Formula : C8H14N2O3·HBr

- CAS Number : 1609396-06-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This compound can modulate enzyme activities, influencing various metabolic pathways. For instance, it may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's effectiveness is often measured by its IC50 values, which reflect the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 14.8 | Induction of apoptosis via caspase activation |

| A549 | 18.7 | Inhibition of cell proliferation and induction of cell cycle arrest |

The mechanism involves the enhancement of apoptotic markers such as PARP cleavage and caspase-3 activation, alongside modulation of autophagy-related proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperazine derivatives to understand its unique properties and potential applications.

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| Methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate | High | Anticancer properties |

| Methyl (3-methyl-2-oxo-1-piperazinecarboxylic acid | Moderate | Antimicrobial and anticancer activities |

These comparisons reveal that while many piperazine derivatives share structural similarities, their biological activities can vary significantly based on specific substitutions on the piperazine ring .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In xenograft models using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor weight and volume compared to control groups.

- Lung Cancer Model : In A549 xenografts, the compound demonstrated a dose-dependent reduction in tumor growth, indicating its potential as an effective therapeutic agent against lung cancer .

常见问题

Basic Research Questions

Q. How can the synthesis of Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves reacting a piperazine derivative (e.g., 3-methyl-2-oxo-piperazine) with methyl bromoacetate in a polar aprotic solvent like dimethylacetamide (DMA) at low temperatures (−20°C). Sodium acetate is used as a base to neutralize HBr generated during the reaction. However, isolation of the hydrobromide salt may fail due to high water solubility. To circumvent this, substituting DMA with dimethylformamide (DMF) reduces solubility and facilitates precipitation. Post-reaction, adding potassium bicarbonate to the aqueous phase precipitates the product, but alternative work-ups (e.g., solvent evaporation under reduced pressure) may be necessary for improved recovery .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methyl ester (δ ~3.7 ppm for OCH), the piperazinyl ring protons (δ 2.5–4.0 ppm), and the hydrobromide counterion (broad signals due to hygroscopicity).

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion [M+H] and fragmentation patterns.

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Br (theoretical Br% ~21.5%).

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Q. What solvents and conditions should be avoided during purification to prevent decomposition?

- Methodological Answer : Avoid prolonged exposure to water or protic solvents (e.g., methanol, ethanol) during recrystallization, as the hydrobromide salt may hydrolyze the ester group. Instead, use anhydrous acetone or acetonitrile for crystallization. Storage under inert atmosphere (argon) at −20°C minimizes hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular configurations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXT software is critical for resolving stereochemical ambiguities. For example, the piperazinyl ring’s chair vs. boat conformation and the orientation of the methyl ester group can be definitively assigned via SCXRD. Refinement against high-resolution data (R < 0.05) with anisotropic displacement parameters ensures accuracy. If twinning is observed (common in hydrobromide salts), use TWINLAW in SHELXL to model twin domains .

Q. What strategies mitigate polymorphism during scale-up crystallization?

- Methodological Answer : Polymorphism arises from variations in solvent polarity and cooling rates. To ensure consistency:

- Seeding : Introduce pre-characterized seeds (Form I or II) during nucleation.

- Anti-Solvent Addition : Use a solvent/anti-solvent system (e.g., DMF/ethyl acetate) to control supersaturation.

- In Situ Monitoring : Employ Raman spectroscopy or PXRD to track polymorph transitions during crystallization .

Q. How does the hydrobromide counterion influence the compound’s stability under accelerated storage conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stress : Heat samples at 40–60°C for 14 days; analyze via HPLC for ester hydrolysis products (e.g., carboxylic acid derivatives).

- Humidity Stress : Store at 75% relative humidity; monitor hygroscopicity via dynamic vapor sorption (DVS).

- Light Exposure : Use ICH Q1B guidelines to assess photodegradation. The hydrobromide salt may exhibit greater stability than hydrochloride analogs due to stronger ion pairing, but bromide can catalyze oxidation in the presence of trace metals .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., the carbonyl carbon in the ester group).

- Molecular Dynamics (MD) : Simulate solvation in aqueous buffers to predict hydrolysis rates.

- pKa Estimation : Use software like ACD/Labs to calculate the basicity of the piperazinyl nitrogen (expected pKa ~7.5), which affects protonation and solubility .

属性

IUPAC Name |

methyl 2-(3-methyl-2-oxopiperazin-1-yl)acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.BrH/c1-6-8(12)10(4-3-9-6)5-7(11)13-2;/h6,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVRLMVJQMIYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)CC(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-06-6 | |

| Record name | 1-Piperazineacetic acid, 3-methyl-2-oxo-, methyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。